6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol;2,2,2-trifluoroacetic acid
Description
This compound is a salt formed between 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol (a bicyclic heterocycle with two hydroxyl groups) and 2,2,2-trifluoroacetic acid (TFA). The pyrrolo[3,4-d]pyrimidine core is a fused ring system containing nitrogen atoms at positions 2, 4, and 7, making it structurally analogous to purine derivatives . The TFA counterion enhances solubility in polar solvents and is commonly used in synthetic intermediates for pharmaceuticals . specifies its CAS number (2387597-16-0) and purity (95%), indicating its use as a reagent in drug discovery or organic synthesis.
Properties
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,4-dione;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.C2HF3O2/c10-5-3-1-7-2-4(3)8-6(11)9-5;3-2(4,5)1(6)7/h7H,1-2H2,(H2,8,9,10,11);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNWAPLZYPCMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NC(=O)NC2=O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol;2,2,2-trifluoroacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine with N-benzyloxycarbonyl-protected amines, followed by deprotection and subsequent reaction with trifluoroacetic acid . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Reactivity of Hydroxyl Groups
The hydroxyl groups at positions 2 and 4 are primary reaction sites due to their nucleophilic and hydrogen-bonding capabilities:
The hydroxyl groups exhibit pKa values comparable to phenolic compounds (~9–11) , enabling selective deprotonation under mild alkaline conditions.
Substitution Reactions
The nitrogen-rich pyrrolo-pyrimidine core supports regioselective substitutions:
Substitution at C5 is favored due to electron-rich character from adjacent nitrogen atoms .
Cyclization and Ring-Opening Reactions
The fused bicyclic system undergoes controlled ring modifications:
For example, cycloaddition with maleic anhydride produces tricyclic derivatives with improved kinase-binding affinity .
Biological Interactions and Enzymatic Reactions
The compound interacts with enzymes via hydrogen bonding and π-stacking:
The hydroxyl groups form hydrogen bonds with catalytic residues (e.g., Tyr547 in DPP-IV), while the planar core facilitates π-π interactions with kinase ATP pockets .
Comparative Reactivity with Analogues
Reactivity differences between the parent compound and its analogues are notable:
| Compound Modification | Reactivity Trend | Example Reaction |
|---|---|---|
| O6-Methylguanine analogue | Reduced hydroxyl reactivity due to methylation | Lower esterification yields vs. parent |
| Sulfur-containing analogue | Enhanced nucleophilicity (thiol vs. hydroxyl) | Faster phosphorylation kinetics |
Sulfur substitution at position 6 increases nucleophilicity by 10-fold compared to hydroxyl groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that certain pyrrolo[3,4-d]pyrimidines demonstrated selective cytotoxicity against various cancer cell lines by inhibiting specific kinases involved in cancer progression .
Antiviral Properties
The compound has shown potential as an antiviral agent. In vitro studies have demonstrated its effectiveness against viral infections by interfering with viral replication mechanisms. For instance, a study reported that pyrrolo[3,4-d]pyrimidines could inhibit the replication of the hepatitis C virus (HCV) by targeting the NS5B polymerase .
Biochemical Applications
Enzyme Inhibition
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol has been investigated for its role as an enzyme inhibitor. It has been found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition can lead to potential therapeutic applications in treating bacterial infections and certain cancers .
Bioconjugation
The compound's reactive sites enable it to be used in bioconjugation processes for drug delivery systems. Its ability to form stable conjugates with biomolecules can enhance the specificity and efficacy of therapeutic agents targeting specific cells or tissues .
Material Science
Polymer Synthesis
In material science, derivatives of this compound are being explored for their use in synthesizing novel polymers with enhanced properties. These polymers can exhibit unique thermal and mechanical characteristics suitable for various industrial applications .
Data Table: Summary of Applications
Case Studies
- Anticancer Study : A specific derivative of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine was tested against multiple cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, indicating its potential as a lead compound for further development.
- Antiviral Research : In a controlled laboratory setting, the compound was evaluated for its ability to inhibit HCV replication. The findings suggested that it could serve as a scaffold for developing new antiviral therapies.
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as ATR kinase. By inhibiting ATR kinase, the compound disrupts the DNA damage response pathway, leading to the accumulation of DNA damage and ultimately inducing cell death in cancer cells . This mechanism makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Pyrrolo[3,4-d]pyrimidine Dihydrochloride ():
This analog replaces TFA with HCl, forming a dihydrochloride salt. The absence of hydroxyl groups in the core (compared to the diol in the target compound) reduces polarity, impacting solubility and reactivity in aqueous systems.6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol ():
The benzyl substituent increases lipophilicity, making it more suitable for membrane permeability in drug candidates. However, the lack of a TFA counterion limits its solubility in organic reaction media.Pyrrolo[1,2-c]imidazolium TFA Salts ():
These compounds feature an imidazole ring fused to pyrrolidine. The TFA counterion aids in stabilizing cationic intermediates during synthesis but lacks the diol functionality critical for hydrogen bonding in the target compound.
Counterion and Physicochemical Properties
Pharmacological and Industrial Relevance
- Antimicrobial Activity: Pyrrolo[3,4-d]pyrimidine derivatives serve as precursors for quinolone antibiotics, leveraging their nitrogen-rich core to interact with bacterial DNA gyrase .
- Kinase Inhibition: Analogs like N2-{4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl}-N4-[2-(propane-2-sulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diamine () highlight the scaffold’s utility in kinase-targeted therapies.
- TFA’s Role : The TFA counterion improves solubility during solid-phase peptide synthesis (SPPS) and facilitates purification .
Biological Activity
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol; 2,2,2-trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolo[3,4-d]pyrimidine core structure with a trifluoroacetic acid moiety. Its molecular formula is with a molecular weight of approximately 194.06 g/mol. The trifluoromethyl group enhances its pharmacological properties by improving metabolic stability and modulating biological activity .
Antitumor Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit potent antitumor activity. For instance, studies have shown that modifications to the pyrrolo structure can lead to compounds that inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Table 1: Summary of Antitumor Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 | 10 | Apoptosis | |
| MCF-7 | 15 | Cell Cycle Arrest | |
| HeLa | 8 | Inhibition of DNA Synthesis |
Antiviral Activity
The compound has also been investigated for its antiviral properties. Specifically, it has shown efficacy against certain viral strains by inhibiting viral replication. The presence of the trifluoromethyl group has been linked to enhanced interaction with viral proteins .
Case Study: Antiviral Efficacy
In a recent study examining the antiviral effects against influenza virus, the compound demonstrated a significant reduction in viral load in treated cells compared to controls. The mechanism was attributed to interference with viral entry and replication processes .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease pathways. For example, compounds similar to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been shown to inhibit enzymes like cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
Table 2: Enzyme Inhibition Data
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| CDK2 | 20 | |
| HIV Reverse Transcriptase | 12 | |
| Dipeptidyl Peptidase IV (DPP-IV) | 15 |
Safety and Toxicity
While exploring the biological activities, it is essential to consider the safety profile of the compound. Preliminary toxicity studies indicate that while there are some irritant properties associated with the compound (e.g., skin irritation), no severe toxicological effects have been reported at therapeutic doses .
Safety Profile Overview
Q & A
Q. What are the optimal synthetic routes for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol derivatives, and how can reaction conditions be standardized?
Methodological Answer: Synthetic routes often involve multi-step reactions, including cyclization and functionalization. For example, analogous pyrrolo[3,4-d]pyrimidine derivatives are synthesized via amide coupling (e.g., using 2-chloro-4,6-dimethoxy-1,3,5-triazine as an activating agent) followed by purification via silica gel chromatography . Key parameters include:
- Solvent selection : Anhydrous DMF or THF for moisture-sensitive steps.
- Temperature control : Reactions typically proceed at 0–25°C to avoid side products.
- Catalysts : N-Methylmorpholine is used for pH adjustment during amide bond formation .
Table 1 : Example reaction conditions from analogous syntheses:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | 2-Chloro-4,6-dimethoxy-1,3,5-triazine, DMF | 63–95% | 94–97% | |
| Purification | Silica gel chromatography (EtOAc/hexane) | — | ≥98% |
Q. How can NMR spectroscopy and LCMS be utilized to confirm the structural integrity of the compound?
Methodological Answer:
- 1H NMR : Focus on characteristic shifts for pyrrolo[3,4-d]pyrimidine protons (e.g., aromatic protons at δ 7.5–8.5 ppm and diol OH groups at δ 11.5–13.5 ppm). For example, in related compounds, methyl groups on the pyrrolo ring appear at δ 2.5–2.6 ppm .
- 13C NMR : Confirm carbonyl carbons (C=O at ~160–170 ppm) and trifluoroacetic acid (TFA) counterion signals (~175 ppm for COOH) .
- LCMS : Use ESI+ mode to detect [M+H]+ ions. For example, a derivative with M+1 = 311.1 was validated via LCMS with 94.77% purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in yield and purity when scaling up synthesis of the compound?
Methodological Answer:
- Contradiction Analysis : Lower yields at larger scales often result from inefficient mixing or exothermic reactions. For example, scaling amide couplings requires precise stoichiometric ratios and slow reagent addition to prevent overheating .
- Purity Optimization : Use preparative HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to isolate high-purity fractions. TFA in the mobile phase enhances peak resolution .
- Case Study : A 95% yield at small scale dropped to 75% at pilot scale due to incomplete cyclization. Adjusting reaction time from 2 to 6 hours restored yield .
Q. What strategies are effective in studying the hydrogen bonding network influenced by the diol groups, and how does TFA affect solubility?
Methodological Answer:
- Hydrogen Bonding : Use X-ray crystallography or DFT calculations to map interactions. For example, diol groups in pyrrolo[3,4-d]pyrimidines form intramolecular H-bonds with pyrimidine N atoms, stabilizing the planar structure .
- TFA Solubility Effects : TFA increases aqueous solubility via protonation of basic nitrogen atoms. However, it may destabilize the compound under basic conditions. Test solubility in buffered solutions (e.g., pH 6.5 ammonium acetate buffer) to mimic physiological conditions .
Q. How can researchers address conflicting biological activity data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Data Validation : Replicate assays using standardized protocols (e.g., fixed incubation times and cell lines). For example, discrepancies in IC50 values for pyrrolo[3,4-d]pyrimidine derivatives were resolved by controlling DMSO concentration (<1% v/v) .
- SAR Refinement : Introduce substituents at the 6-position (e.g., chloropyridinyl groups) to modulate steric effects. Derivatives with bulkier groups showed improved target binding but reduced solubility .
Q. What advanced computational methods are suitable for predicting the compound’s stability under varying pH conditions?
Methodological Answer:
- pKa Prediction : Use software like MarvinSuite or ACD/pKa to estimate ionization states. The diol groups (pKa ~9–11) and TFA (pKa ~0.3) dominate pH-dependent behavior .
- Degradation Pathways : Molecular dynamics simulations can model hydrolysis of the pyrrolo ring under acidic conditions. Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) is recommended .
Q. How can isotopic labeling (e.g., ²H, ¹³C) be applied to study metabolic pathways of the compound?
Methodological Answer:
- Synthesis of Labeled Derivatives : Incorporate ¹³C at the pyrimidine C2 position via cyclization with ¹³C-labeled urea. Yields of 70–85% have been reported for analogous compounds .
- Tracing Metabolites : Use LC-MS/MS with MRM (multiple reaction monitoring) to detect labeled fragments. For example, ²H-labeled TFA can distinguish parent compound degradation from metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
